N-(3-bromophenyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-(3-bromophenyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features a bromophenyl group, a chloro group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized from nitriles using sodium azide in the presence of a catalyst such as zinc chloride . The bromophenyl and chloro groups are then introduced through substitution reactions. The final step involves coupling the tetrazole ring with the bromophenyl and chloro-substituted benzamide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization: The tetrazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, zinc chloride, and various organic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
N-(3-bromophenyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antidiabetic, and antioxidant agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds with various enzymes and receptors, influencing their activity. The bromophenyl and chloro groups can also interact with different molecular pathways, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(3-bromophenyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide is unique due to the presence of both bromophenyl and chloro groups, which provide distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject of study in various research fields .
Properties
Molecular Formula |
C14H9BrClN5O |
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Molecular Weight |
378.61 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-chloro-5-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C14H9BrClN5O/c15-9-2-1-3-10(6-9)18-14(22)12-7-11(4-5-13(12)16)21-8-17-19-20-21/h1-8H,(H,18,22) |
InChI Key |
PSNJTCAPJLMWEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Cl |
Origin of Product |
United States |
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